N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide

Enzyme Inhibition 11β-HSD1 Metabolic Disease Drug Discovery

This exclusive, rare acylhydrazone compound (CAS 340295-72-9) is a privileged scaffold for early-stage drug discovery, specifically validated as an 11β-hydroxysteroid dehydrogenase type 1 inhibitor (IC50 383 nM). Its unique (E)-configuration is confirmed by the deposited crystal structure (CCDC 275003), providing reliable 3D coordinates for computational docking & SAR studies, unlike structurally similar analogs. Sold as-is without analytical data, it is optimally suited for exploratory biochemical screening where compound identity is assumed. Procure from established channels for immediate R&D use.

Molecular Formula C14H17N3O3
Molecular Weight 275.30 g/mol
CAS No. 340295-72-9
Cat. No. B12048150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide
CAS340295-72-9
Molecular FormulaC14H17N3O3
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H17N3O3/c18-14(12-4-2-1-3-5-12)16-15-10-11-6-8-13(9-7-11)17(19)20/h6-10,12H,1-5H2,(H,16,18)/b15-10+
InChIKeySJCFFDKOTDWXIJ-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide (CAS 340295-72-9): Acylhydrazone Scaffold for Targeted Enzyme Inhibition and Antimicrobial Screening


N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide (CAS 340295-72-9) is a synthetic acylhydrazone compound formed by the condensation of cyclohexanecarbohydrazide with 4-nitrobenzaldehyde . It belongs to the N-acylhydrazone (NAH) class, a privileged scaffold recognized for its versatile pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties [1]. The compound features a cyclohexane ring linked to a 4-nitrophenyl group via a hydrazone bond (C=N-NH-CO) and has a molecular weight of 275.30 g/mol with formula C14H17N3O3 . Its crystal structure has been determined and deposited in the Cambridge Structural Database (CCDC 275003), confirming its (E)-configuration at the C=N double bond [2]. The compound is commercially available as a research chemical (e.g., Sigma-Aldrich L241415) for early-stage drug discovery .

Why N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide (CAS 340295-72-9) Cannot Be Replaced by Arbitrary Acylhydrazone Analogs in Enzyme Inhibition and SAR Studies


Substitution among acylhydrazone derivatives is scientifically invalid due to the extreme sensitivity of biological activity to both the hydrazide and aldehyde substituents. For N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide, the specific combination of a 4-nitrophenyl group and a cyclohexanecarbohydrazide moiety confers a unique enzyme inhibition profile not shared by close analogs [1]. QSAR models for this class reveal that topological parameters, including second-order molecular connectivity index ((2)chi) and third-order Kier's alpha shape index (kappaalpha(3)), are critical for describing antimicrobial activity [2]. The cyclohexyl group contributes substantial hydrophobic surface area for protein binding, while the 4-nitro group provides strong electron-withdrawing character that influences both reactivity and target engagement [3]. Replacing either component—e.g., using a benzohydrazide instead of cyclohexanecarbohydrazide, or moving the nitro group to the 2-position—yields compounds with distinct binding affinities, selectivity profiles, and physicochemical properties that fundamentally alter experimental outcomes [1].

Quantitative Differentiation of N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide (CAS 340295-72-9) from Structural Analogs: Enzyme Inhibition, Crystallographic Identity, and Antimicrobial Potential


11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition Potency of N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide vs. 4-Nitrobenzylidene Analogs

N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide exhibits an IC50 value of 383 nM against human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in an HTRF (Homogeneous Time-Resolved Fluorescence) assay at pH 6.0 [1]. This inhibition potency is specifically attributed to the cyclohexanecarbohydrazide scaffold bearing a 4-nitrophenyl group. In contrast, (E)-N-(4-Nitrobenzylidene)-2-naphthohydrazide, a compound that retains the 4-nitrobenzylidene moiety but replaces the cyclohexane with a naphthalene group, functions as an IκB kinase-β (IKK-β) inhibitor rather than a potent 11β-HSD1 inhibitor, demonstrating that the cyclohexyl group directs target selectivity [2]. The IC50 of 383 nM places this compound in a moderate potency range suitable for scaffold optimization, offering a defined starting point for structure-activity relationship (SAR) campaigns targeting 11β-HSD1-related metabolic disorders.

Enzyme Inhibition 11β-HSD1 Metabolic Disease Drug Discovery

Crystallographic Identity: Definitive Structural Characterization of N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide for Docking and Polymorph Screening

The crystal structure of N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide has been experimentally determined and deposited in the Cambridge Structural Database under accession number CCDC 275003 [1]. The structure confirms the (E)-configuration at the hydrazone C=N bond and provides precise atomic coordinates, cell parameters, and space group information essential for molecular docking studies and polymorph identification. In contrast, many structurally related cyclohexanecarbohydrazide derivatives, such as N'-(2-chloro-5-nitrobenzylidene)cyclohexanecarbohydrazide (CAS 85937-18-4) and N'-(2-hydroxy-5-nitrobenzylidene)cyclohexanecarbohydrazide , lack publicly available crystal structures, limiting their utility for computational chemistry applications where accurate three-dimensional coordinates are required.

Crystallography Structural Biology Solid-State Characterization

Antimicrobial Activity of Nitro-Substituted Benzylidene Hydrazides: Class-Level Evidence for N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide

SAR analysis of a series of 20 benzylidene hydrazides demonstrated that compounds bearing chloro and nitro substituents on the aromatic ring exhibited the highest antimicrobial activity in vitro [1]. Multi-target QSAR modeling identified topological parameters—specifically second-order molecular connectivity index ((2)chi) and third-order Kier's alpha shape index (kappaalpha(3))—as the most effective descriptors for antimicrobial activity across this class [1]. While quantitative MIC values for the exact target compound N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide are not yet reported in primary literature, the presence of the 4-nitro substituent places it in the most active structural cluster identified by QSAR models. This class-level evidence contrasts with unsubstituted or hydroxy-substituted benzylidene hydrazides, which showed reduced antimicrobial efficacy in the same screening panel [1][2].

Antimicrobial Screening Antibacterial Antifungal

Commercial Availability and Sourcing Differentiation of N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide

N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide is available from Sigma-Aldrich (Catalog L241415) as part of its AldrichCPR collection of rare and unique chemicals for early discovery research [1]. The product is supplied in 10 mg quantities at a list price of $77.40, with Sigma-Aldrich explicitly stating that analytical data is not collected and the product is sold 'as-is' without characterization [1]. In contrast, closely related analogs such as N'-(2-chloro-5-nitrobenzylidene)cyclohexanecarbohydrazide (CAS 85937-18-4) and N'-(4-chloro-3-nitrobenzylidene)cyclohexanecarbohydrazide (CAS 468102-81-0) are available as standard catalog items with full analytical documentation, making them more suitable for applications requiring validated purity [2]. This sourcing distinction is critical for procurement decisions: the target compound is appropriate for exploratory screening where compound identity is assumed but not guaranteed, whereas the chloro-substituted analogs are appropriate for assays requiring analytically validated material.

Chemical Procurement Research Supply Chain Rare Chemical Sourcing

Optimal Research Applications for N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide (CAS 340295-72-9) Based on Quantitative Differentiation Evidence


Early-Stage 11β-HSD1 Inhibitor Screening and Scaffold Optimization

Researchers developing inhibitors of 11β-hydroxysteroid dehydrogenase type 1 for metabolic disease (obesity, type 2 diabetes, metabolic syndrome) can use this compound as a validated starting point with known IC50 (383 nM) [1]. The compound provides a defined potency benchmark for SAR exploration, enabling rational modification of the cyclohexyl and 4-nitrophenyl moieties to improve potency and selectivity. The available crystal structure (CCDC 275003) supports computational docking studies to guide optimization [2].

Structure-Based Drug Design and Computational Docking Studies

The availability of an experimentally determined crystal structure (CCDC 275003) makes this compound uniquely valuable for molecular docking, pharmacophore modeling, and virtual screening campaigns [1]. Unlike structurally similar analogs lacking crystallographic data, this compound provides validated 3D coordinates essential for accurate pose prediction and binding mode analysis [2]. It serves as a reliable structural template for designing novel acylhydrazone-based inhibitors.

Antimicrobial Screening in Nitro-Substituted Hydrazide Libraries

As a representative member of the nitro-substituted benzylidene hydrazide class—identified by QSAR models as the most active cluster for antimicrobial activity [1]—this compound is appropriate for inclusion in antimicrobial screening panels against Gram-positive and Gram-negative bacteria and fungi. Its structural features align with the topological descriptors (2)chi and kappaalpha(3) associated with high antimicrobial efficacy, making it a rational positive control or scaffold representative for library synthesis and screening [1][2].

Exploratory Biochemical Assays Where Analytical Characterization Is Not Prerequisite

This compound is sold by Sigma-Aldrich as an 'as-is' rare chemical without analytical data [1]. It is therefore optimally suited for exploratory biochemical screening where compound identity is assumed and the buyer assumes responsibility for any subsequent characterization. Researchers requiring analytically validated material for rigorous quantitative assays should instead consider fully characterized chloro-substituted analogs such as N'-(2-chloro-5-nitrobenzylidene)cyclohexanecarbohydrazide (CAS 85937-18-4) [2].

Technical Documentation Hub

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